4-Amino-5-iodo-2-methoxybenzonitrile
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Overview
Description
4-Amino-5-iodo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, a methoxy group, and a nitrile group attached to a benzene ring. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile typically involves the iodination of 4-Amino-2-methoxybenzonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring safety and environmental regulations are met .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-Amino-5-iodo-2-methoxybenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research on potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The iodine atom can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-5-iodo-2-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
380241-63-4 |
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Molecular Formula |
C8H7IN2O |
Molecular Weight |
274.06 g/mol |
IUPAC Name |
4-amino-5-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 |
InChI Key |
JKQUTVNTVHNPAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)I)N |
Origin of Product |
United States |
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